Cas no 916263-14-4 (tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate)

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate structure
916263-14-4 structure
Product name:tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
CAS No:916263-14-4
MF:C13H21NO2
Molecular Weight:223.31134
CID:1965118
PubChem ID:11977107

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl (2r)-2-prop-2-ynylpiperidine-1-carboxylate
    • AC1L4C9Y
    • CHEBI:372092
    • (+/-)-N-tert-butoxycarbonyl-2-propargylpiperidine
    • CHEMBL163814
    • (+/-)-N-methyl-1-(4-n-propylphenyl)-2-aminopropane
    • LS-103415
    • BRN 2718441
    • tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
    • EN300-1721294
    • Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate
    • 916263-14-4
    • AB73204
    • A1-13394
    • インチ: InChI=1S/C13H21NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
    • InChIKey: JZKKJSGTWOUUPY-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCCCC1CC#C

計算された属性

  • 精确分子量: 223.157228913Da
  • 同位素质量: 223.157228913Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 292.9±13.0 °C at 760 mmHg
  • フラッシュポイント: 130.9±19.8 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate Security Information

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1721294-0.25g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
0.25g
$481.0 2023-09-20
Enamine
EN300-1721294-0.1g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
0.1g
$337.0 2023-09-20
Enamine
EN300-1721294-0.05g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-1721294-1.0g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
1g
$971.0 2023-06-04
Enamine
EN300-1721294-2.5g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
2.5g
$1903.0 2023-09-20
Enamine
EN300-1721294-5g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
5g
$2816.0 2023-09-20
Enamine
EN300-1721294-10g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
916263-14-4 95%
10g
$4176.0 2023-09-20
Aaron
AR01DXJI-100mg
TERT-BUTYL 2-PROP-2-YNYLPIPERIDINE-1-CARBOXYLATE
916263-14-4 95%
100mg
$489.00 2025-02-10
1PlusChem
1P01DXB6-500mg
TERT-BUTYL 2-PROP-2-YNYLPIPERIDINE-1-CARBOXYLATE
916263-14-4 95%
500mg
$999.00 2024-04-20
Aaron
AR01DXJI-500mg
TERT-BUTYL 2-PROP-2-YNYLPIPERIDINE-1-CARBOXYLATE
916263-14-4 95%
500mg
$1068.00 2025-02-10

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate 関連文献

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylateに関する追加情報

tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS No. 916263-14-4): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS No. 916263-14-4) has emerged as a pivotal intermediate for the synthesis of complex molecules. This compound, often abbreviated as Boc-protected propargyl piperidine, combines the reactivity of a propargyl group with the stability of a Boc-protected amine, making it a sought-after reagent in pharmaceutical and materials science research. Its unique structure enables diverse transformations, including click chemistry applications, which align with current trends in drug discovery and bioconjugation.

The growing interest in piperidine derivatives stems from their prevalence in bioactive compounds. Researchers frequently search for "Boc-piperidine synthesis" or "propargylamine applications," reflecting the demand for efficient routes to functionalized heterocycles. The tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate structure addresses these needs by offering a balance between reactivity and protection, a topic often discussed in forums on green chemistry and atom economy.

From a synthetic perspective, this compound serves as a linchpin for constructing N-heterocyclic scaffolds. Its Boc group can be selectively deprotected under mild acidic conditions, while the propargyl moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Such versatility resonates with trends in high-throughput screening and combinatorial chemistry, where modular building blocks are prized.

Environmental considerations also drive innovation around this compound. Recent searches for "sustainable Boc deprotection" highlight the need for greener alternatives to traditional methods. The stability of tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate allows for storage under ambient conditions, reducing energy-intensive handling—a key advantage in life cycle assessment-driven workflows.

In materials science, the compound’s dual functionality enables the design of smart polymers and self-assembling systems. Queries like "piperidine-based monomers" or "alkyne-functionalized coatings" underscore its relevance in developing advanced materials with tailored properties. The Boc-protected amine further ensures compatibility with diverse polymerization techniques.

Analytical characterization of tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves NMR spectroscopy and mass spectrometry, with its CAS No. 916263-14-4 serving as a unique identifier in chemical databases. This aligns with the rise of AI-assisted retrosynthesis tools, where precise molecular descriptors are critical for algorithm training.

As the scientific community prioritizes catalytic efficiency and step economy, this compound’s role in multicomponent reactions gains traction. Its integration into flow chemistry systems exemplifies modern efforts to bridge batch and continuous manufacturing—a hot topic in "process intensification" discussions.

In conclusion, tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS No. 916263-14-4) epitomizes the synergy between fundamental reactivity and applied innovation. By addressing contemporary challenges in drug development, material design, and sustainable synthesis, it remains a cornerstone of cutting-edge research across disciplines.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD